(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C12H10N4O4 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-[(3-acetylphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N4O4/c1-6(17)7-3-2-4-8(5-7)15-16-9-10(18)13-12(20)14-11(9)19/h2-5H,1H3,(H3,13,14,18,19,20) |
InChI Key |
SRSAZVOFNFQHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Malonate Derivatives
The 2,6-dihydroxypyrimidin-4(5H)-one core is synthesized via a one-pot cyclocondensation reaction adapted from the improved process for 4,6-dihydroxypyrimidine (DHP) production. In this method, diethyl malonate reacts with formamide and sodium ethoxide under elevated temperatures (90–100°C) to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the alkoxide on the malonate, followed by cyclization with formamide. Acidification of the intermediate alkali metal salt with hydrochloric acid liberates the free dihydroxypyrimidine in yields exceeding 84%.
Key advantages of this method include:
-
High space-time yield : Up to 6 g of DHP per 100 g of reaction mixture.
-
Minimal byproducts : Only 1.05 moles of nitrogen lost per 5.25 moles of formamide used.
Hydrazone Formation at the 5-Position
Synthesis of 3-Acetylphenylhydrazine
3-Acetylphenylhydrazine is prepared by reacting 3-aminoacetophenone with hydrazine hydrate under reflux in ethanol. This step parallels the hydrazine substitution reactions described in the synthesis of 2,4-diarylaminopyrimidine hydrazones. The reaction typically proceeds at 80°C for 3–5 hours, yielding the hydrazine derivative in >70% purity after recrystallization.
Condensation with the Pyrimidinone Core
The hydrazone moiety is introduced via acid-catalyzed condensation between the 5-oxo-pyrimidinone and 3-acetylphenylhydrazine. This reaction is analogous to the Biginelli-like condensations reported for dihydropyrimidinones, albeit adapted for aromatic pyrimidines.
Procedure :
-
Combine equimolar amounts of 5-oxo-2,6-dihydroxypyrimidin-4(5H)-one and 3-acetylphenylhydrazine in ethanol.
-
Reflux at 80°C for 3 hours under solvent-free conditions.
-
Quench the reaction with cold water, filter, and recrystallize the product from ethanol.
Optimization Notes :
-
Catalyst : Silica chloride enhances reaction efficiency by polarizing the carbonyl group, facilitating nucleophilic attack by the hydrazine.
-
Solvent-free conditions : Improve atom economy and reduce purification complexity.
Characterization and Yield Data
Spectral Analysis
Yield and Purity
Alternative Pathways and Modifications
Chlorination-Substitution Approach
A two-step method inspired by dichloropyrimidine synthesis involves:
-
Chlorinating 2,6-dihydroxypyrimidin-4(5H)-one with POCl₃ and methyltriethylammonium chloride at 105°C for 28 hours.
-
Substituting the 5-chloro group with hydrazine hydrate, followed by condensation with 3-acetylphenol.
While this route offers regioselectivity, the yields are lower (50–65%) due to competing side reactions.
Parallel Synthesis Techniques
Adapting parallel solution-phase methodologies, a library of hydrazone derivatives can be generated by varying the hydrazine and carbonyl components. This approach is advantageous for high-throughput screening but requires advanced purification infrastructure.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyrimidinetrione compounds .
Scientific Research Applications
5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with hydrazinylidene-containing heterocycles. A key analog, (3E)-3-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (3c) (), provides a basis for comparison:
Key Differences :
Spectroscopic and Analytical Data
The hydroxyl groups in the target compound likely result in broader O–H stretches (~3200–3500 cm⁻¹), absent in 3c.
Biological Activity
The compound (5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a hydrazine moiety linked to a pyrimidine core, which is significant for its biological interactions. The presence of hydroxyl and acetyl groups contributes to its reactivity and potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have highlighted its cytotoxic effects against different cancer cell lines.
- Antioxidant Properties : The compound shows potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and other diseases.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
- HT-29: 10 µM
- MCF-7: 15 µM
- A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
- Mechanism of Action :
Antioxidant Activity
The compound's hydroxyl groups are believed to contribute to its antioxidant properties. In vitro assays indicated that it effectively scavenges DPPH radicals, with an IC50 value of 25 µM. This suggests a moderate antioxidant capacity that could be beneficial in preventing oxidative damage in cells .
Enzyme Inhibition
Preliminary studies have shown that this compound can inhibit urease activity, which is relevant in treating infections caused by Helicobacter pylori. The inhibition constant (Ki) was determined to be 50 µM, indicating moderate inhibition compared to standard urease inhibitors .
Data Table Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HT-29 | 10 | Apoptosis via caspase activation |
| Cytotoxicity | MCF-7 | 15 | Apoptosis via caspase activation |
| Antioxidant Activity | DPPH Radical Scavenging | 25 | Free radical scavenging |
| Urease Inhibition | Urease Enzyme | 50 | Competitive inhibition |
Q & A
Q. How should researchers address batch-to-batch variability in bioactivity assays?
- Methodological Answer : Implement quality control (QC) metrics:
- Pre-assay : Confirm compound purity (≥95% via HPLC) and solubility (dynamic light scattering).
- Intra-assay : Normalize data to internal controls (e.g., housekeeping genes in qPCR).
- Inter-lab : Participate in proficiency testing programs (e.g., ATCC’s cell line authentication) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in aqueous or organic phases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
